Ethyl 2-methylacetoacetate

Vue d'ensemble

Description

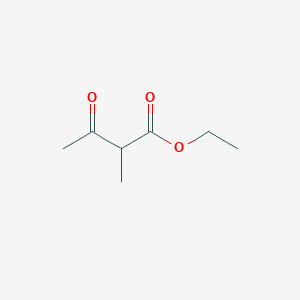

Ethyl 2-methylacetoacetate (EMA; CAS 609-14-3) is a β-keto ester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol. Its structure features a methyl group at the α-position of the ketone, distinguishing it from simpler β-keto esters like ethyl acetoacetate. EMA is a colorless liquid with a density of 1.019 g/mL (25°C), boiling point of 187°C, and refractive index of 1.418 (20°C) .

EMA serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds (e.g., quinolines, pyrazoles) and bioactive molecules. It is employed in Pechmann condensations for coumarin synthesis , antifungal fluorinated quinoline analogs , and pheromone derivatives . Additionally, EMA exhibits algicidal activity, inhibiting harmful algal species like Microcystis aeruginosa and Chlorella pyrenoidosa at low concentrations .

Méthodes De Préparation

Ionic Liquid-Catalyzed Esterification

Reaction Mechanism and Procedure

This method, described in patent CN103450018B , involves the esterification of ketene dimer with ethanol using amine-type ionic liquid catalysts. The process comprises three stages:

-

Catalyst Preparation : Ionic liquids such as acetic acid n-butylamine or nitric acid propylamine are synthesized by reacting amines (n-butylamine, propylamine) with acids (acetic acid, nitric acid) at 50–80°C for 2–4 hours .

-

Esterification : Ethanol and the catalyst (0.03–3% w/w relative to ketene dimer) are heated to 80–120°C in a reaction kettle. Ketene dimer is added dropwise, followed by insulation for 0.5–2 hours .

-

Purification : Crude product is rectified to remove high-boiling components, yielding ethyl 2-methylacetoacetate with >99% purity .

Key Findings

-

Catalyst Efficiency : Amine-type ionic liquids enhance reaction stability and yield by minimizing side reactions (e.g., keto-enol tautomerization) .

-

Yield and Purity :

Catalyst Ketene Dimer (g) Ethanol (g) Yield (%) Purity (%) Acetic acid n-butylamine 50 41.07 98.8 99.72 Nitric acid propylamine 50 41.07 97.5 99.65 -

Advantages : Low catalyst loading (0.03–3%), recyclability, and reduced waste generation .

Alkylation of Ethyl Acetoacetate

Reaction Protocol

Patent WO2012073635A1 details the alkylation of ethyl acetoacetate using dimethyl sulfate in a toluene-ethanol solvent system:

-

Base Activation : Sodium hydroxide (2–40 g) is dissolved in a mixed solvent of ethanol (20–400 mL) and toluene (20–400 mL) at 60–70°C .

-

Alkylation : Ethyl acetoacetate is added, followed by gradual addition of dimethyl sulfate at 44–60°C. The mixture is stirred for 2.5 hours .

-

Workup : The organic layer is washed with aqueous NaOH/NaCl to remove unreacted starting material .

Lead(IV) Acetate-Mediated Oxidation

Historical Context

A 1948 procedure cited in ChemicalBook involves oxidizing ethyl acetoacetate derivatives with lead(IV) acetate in benzene at 35–40°C. While yields are unspecified, this method is largely obsolete due to lead toxicity and environmental concerns .

Limitations

-

Toxicity : Lead-based reagents pose significant health risks and disposal challenges.

-

Modern Alternatives : Superseded by catalytic methods (e.g., ionic liquids) that avoid heavy metals .

Comparative Analysis of Methods

Analyse Des Réactions Chimiques

Oxidation Reactions

EMA participates in oxidative pathways, particularly under radical-initiated conditions:

-

Peroxynitrite Initiation : Reaction with peroxynitrite (ONOO⁻) generates carbon-centered radicals (e.g., ·CH₂COR) and acyl radicals, leading to chain reactions that produce acetate and electronically excited species .

-

Oxygen Uptake : Aerobic oxidation in phosphate buffer forms superstoichiometric acetate, indicating radical-mediated decomposition .

Key Findings :

-

Radical intermediates detected via EPR spin-trapping with 3,5-dibromo-4-nitrosobenzenesulfonic acid .

-

pH-dependent reactivity: Optimal oxidation occurs at physiological pH (7.4) .

Condensation Reactions

EMA serves as a substrate in cyclocondensation reactions:

-

Pechmann Condensation : Reacts with phenols (e.g., resorcinol) under acidic conditions to form coumarin derivatives .

-

Japp-Klingemann Reaction : Forms hydrazones with aryl diazonium salts (e.g., benzenediazonium chloride), yielding ethylpyruvate phenylhydrazone .

Conditions :

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Pechmann Condensation | H₂SO₄, 80°C | 4-Methylcoumarin | Fluorescent dyes |

| Japp-Klingemann | ArN₂⁺Cl⁻, NaOAc, 0–5°C | Ethylpyruvate phenylhydrazone | Hydrazone synthesis |

Nucleophilic Substitution

The ester group in EMA undergoes substitution with heteroatom nucleophiles:

-

Amination : Reaction with hydrazines (e.g., methylhydrazine) forms pyrazolone derivatives via enamine intermediates .

-

Transesterification : Methanolysis in the presence of acid catalysts produces mthis compound .

Mechanistic Insight :

-

Substitution at the ester carbonyl proceeds via tetrahedral intermediate formation .

-

Steric effects from the α-methyl group slow reactivity compared to ethyl acetoacetate.

Hydrolysis and Decarboxylation

EMA’s β-ketoester structure facilitates hydrolysis followed by spontaneous decarboxylation:

-

Acidic Hydrolysis : Yields 2-methylacetoacetic acid, which decarboxylates to 3-pentanone .

-

Basic Hydrolysis : Forms the sodium salt of 2-methylacetoacetate, stable under anhydrous conditions .

Kinetic Data :

Comparison with Related β-Ketoesters

EMA’s α-methyl group imparts distinct reactivity compared to unsubstituted analogs:

| Property | This compound | Ethyl Acetoacetate |

|---|---|---|

| Enolate Stability | Higher due to methyl | Moderate |

| Alkylation Rate | Slower (steric hindrance) | Faster |

| Decarboxylation | Faster (methyl stabilization) | Moderate |

| Radical Stability | Tertiary radicals favored | Secondary radicals formed |

Applications De Recherche Scientifique

Chemistry

Ethyl 2-methylacetoacetate serves as a substrate in various chemical syntheses:

- Synthesis of Multisubstituted Aromatic Compounds : EMA is employed in rhenium-catalyzed reactions to produce complex aromatic structures, which are crucial in organic synthesis and materials science .

- Coumarin Derivatives : It is utilized in the Pechmann condensation reaction to synthesize coumarins, which are important in pharmaceuticals and natural products .

- Japp-Klingemann Reaction : EMA is involved in the preparation of hydrazones from beta-keto acids and aryl diazonium salts, showcasing its utility in synthetic organic chemistry .

Biology

EMA has been studied for its biological effects:

- Allelochemical Properties : Research indicates that EMA acts as an allelochemical, inhibiting the growth of certain algal species such as Microcystis aeruginosa and Scenedesmus obliquus. This property has implications for managing algal blooms in aquatic ecosystems .

- Intermediate in Biologically Active Molecules : EMA is a precursor for synthesizing various biologically active compounds, including pharmaceuticals that target specific diseases .

Medicine

In the field of medicinal chemistry, EMA is notable for:

- Total Synthesis of Natural Products : It has been used in the total synthesis of complex natural products like chlorotonil A and yangjinhualine A, which have potential therapeutic applications .

Case Study 1: Inhibition of Algal Growth

A study investigated the effects of EMA on several green algae species. The results demonstrated that at specific concentrations, EMA significantly inhibited algal growth, suggesting its potential use as a biocide in aquatic environments .

| Algal Species | Concentration (mg/L) | Growth Inhibition (%) |

|---|---|---|

| Scenedesmus obliquus | 10 | 75 |

| Chlamydomonas reinhardtii | 20 | 85 |

| Microcystis aeruginosa | 15 | 90 |

This compound finds applications beyond research:

Mécanisme D'action

The mechanism of action of ethyl 2-methylacetoacetate varies depending on its application. In organic synthesis, its reactivity is primarily due to the presence of the active methylene group, which can undergo various transformations such as alkylation, oxidation, and condensation . In biological systems, it may act as a precursor to bioactive compounds, influencing molecular targets and pathways involved in cellular processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

EMA belongs to the β-keto ester family, which includes ethyl acetoacetate (EAA), ethyl propionylacetate (EPA), and ethyl 2-ethylacetoacetate. Below is a detailed comparison of their properties and applications:

Structural and Physical Properties

| Property | Ethyl 2-Methylacetoacetate | Ethyl Acetoacetate (EAA) | Ethyl Propionylacetate (EPA) |

|---|---|---|---|

| Molecular Formula | C₇H₁₂O₃ | C₆H₁₀O₃ | C₇H₁₂O₃ |

| Molecular Weight (g/mol) | 144.17 | 130.14 | 144.17 |

| Boiling Point (°C) | 187 | 181 | 195 |

| Density (g/mL, 25°C) | 1.019 | 1.028 | 1.005 |

| Key Structural Feature | Methyl at α-position | No α-substituent | Propionyl group at β-position |

EMA’s α-methyl group enhances steric hindrance compared to EAA, influencing its reactivity in cyclization and alkylation reactions .

Key Research Findings

- Antifungal Activity: Quinoline derivatives synthesized from EMA show superior antifungal activity (>80% inhibition at 50 µg/mL) compared to EAA-based analogs, attributed to the methyl group enhancing lipophilicity and target binding .

- Algicidal Selectivity : EMA inhibits Selenastrum capricornutum growth more effectively than Chlamydomonas reinhardtii, highlighting species-specific interactions .

- Synthetic Efficiency: EMA’s use in indium(III)-catalyzed alkenylation reactions achieves perfect regioselectivity and atom economy, outperforming EPA in yield (81–95%) .

Activité Biologique

Ethyl 2-methylacetoacetate (EMA) is a β-ketoester compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological properties, including its applications, mechanisms of action, and relevant research findings.

- Chemical Formula : C₇H₁₂O₃

- Molecular Weight : 144.17 g/mol

- CAS Number : 609-14-3

This compound is characterized by a methyl group at the α-position, which influences its reactivity and biological interactions. This compound is utilized as a substrate in various synthetic pathways and has been found in metabolic processes within organisms such as Escherichia coli .

Biological Applications

- Antioxidant Activity : EMA has demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. In studies evaluating its neuroprotective effects, EMA was shown to significantly reduce cell death in neuronal cells exposed to hydrogen peroxide (H₂O₂) .

- Neuroprotection : Research indicates that EMA can protect neuronal cells from oxidative damage, making it a potential candidate for therapeutic applications in neurodegenerative diseases. A study reported that compounds derived from EMA exhibited neuroprotective effects against oxidative stress at concentrations as low as 10 µM, providing up to 39% protection against H₂O₂-induced cell death .

- Metabolic Role : EMA is recognized as a metabolite produced by E. coli, suggesting its involvement in microbial metabolism and potential applications in biotechnology .

The biological activity of this compound can be attributed to several mechanisms:

- Calcium Channel Modulation : Compounds related to EMA have been evaluated for their ability to block calcium channels, which are implicated in various cellular processes including neurotransmitter release and muscle contraction. The modulation of calcium influx can lead to significant neuroprotective effects .

- Inhibition of Monoamine Oxidase (MAO) : Some derivatives of EMA have been studied for their inhibitory effects on MAO enzymes, which play a role in the metabolism of neurotransmitters. However, certain studies indicated that while some compounds showed promise, others had low inhibition rates .

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of EMA:

- Acute Toxicity : Studies have shown that EMA exhibits low acute toxicity levels in rodent models, with no significant adverse effects observed at standard dosing levels .

- Dermal Irritation : In tests assessing dermal exposure, EMA was noted to cause variable corneal swelling, indicating potential irritative properties that warrant caution in handling .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Basic Research Questions

Q. How is Ethyl 2-methylacetoacetate utilized as a precursor in heterocyclic compound synthesis?

this compound serves as a versatile precursor in synthesizing heterocyclic compounds such as pyrimidobenzothiazoles and coumarins. For example, it reacts with thiourea and KOH in ethanol under reflux to yield 2,3-dihydro-5,6-dimethyl-2-thioxopyrimidin-4(1H)-one, confirmed by NMR (δ 1.74 ppm for CH3 groups) . In coumarin synthesis, it undergoes Pechmann condensation with phenols under acidic conditions (e.g., H₂SO₄ at 0°C to room temperature) to form 3,4,8-trimethylcoumarin derivatives .

Q. What purification methods ensure high-purity this compound for synthetic applications?

High-purity (>95%) this compound is achieved via fractional distillation (boiling point: 187°C) and storage in dry, sealed containers at room temperature . Analytical techniques like GC-MS or HPLC are recommended to verify purity, with certificates of analysis (COA) provided by suppliers . Impurities such as isomers (e.g., keto-enol tautomers) can be minimized by controlling reaction pH and temperature during synthesis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Due to its flammability (flash point: 63°C) and irritant properties, researchers must use N95 masks, nitrile gloves, and chemical-resistant goggles. Work should be conducted in a fume hood with proper ventilation. Spills require immediate neutralization with inert adsorbents (e.g., vermiculite) and disposal in accordance with hazardous waste regulations .

Advanced Research Questions

Q. How can reaction conditions be optimized for coumarin synthesis using solid acid catalysts?

Eco-friendly ZrO₂-based solid acid catalysts enhance coumarin yields by promoting Pechmann condensation at lower temperatures (60–80°C). Key parameters include:

- Catalyst loading (5–10 wt%)

- Solvent-free conditions or ethanol as a green solvent

- Reaction time (3–4 hours) monitored by TLC Post-reaction, ethyl acetate extraction efficiently isolates coumarins, achieving >90% recovery .

Q. What strategies resolve NMR spectral discrepancies in derivatives synthesized from this compound?

Contradictions in NMR data (e.g., unexpected peaks or shifts) may arise from tautomerism or isomerization. Strategies include:

- Deuterated solvent exchange (DMSO-d₆ or CDCl₃) to stabilize tautomers

- Variable-temperature NMR to track dynamic equilibria

- Complementary techniques like IR spectroscopy to confirm functional groups For example, the enolic form of this compound shows distinct carbonyl stretching at 1740 cm⁻¹ (IR) and proton signals at δ 12.19 ppm (NMR) .

Q. How does this compound contribute to metabolite profiling in cancer diagnostics?

In gastric cancer studies, this compound is identified as a diagnostic biosignature when combined with metabolites like levulinic acid and benzylmalonic acid. A logistic regression model using these markers achieves an AUC of 0.893 (sensitivity: 77.4%, specificity: 85.1%) in discriminating cancer samples . Methodological steps include:

- Urine or serum sample collection and derivatization with MSTFA

- GC-TOF/MS analysis for quantification

- Multivariate statistical analysis (PCA/PLS-DA) for biomarker selection

Q. What explains the unexpected algicidal activity of this compound in environmental studies?

this compound exhibits algicidal effects against harmful algal blooms (e.g., Streptomyces alboflavus), with activity linked to its β-ketoester structure. Key findings include:

- Dose-dependent inhibition of algal growth (IC₅₀: 50–100 µM)

- Enhanced activity via ethyl acetate extraction (90% efficiency) Mechanistic studies suggest disruption of photosynthetic pathways or membrane integrity, validated by chlorophyll-a fluorescence assays .

Q. Data Contradiction Analysis

Q. How should researchers address purity variations (90% vs. 98%) in commercially sourced this compound?

Discrepancies arise from supplier-specific synthesis protocols (e.g., distillation efficiency or stabilization additives). Mitigation strategies:

Propriétés

IUPAC Name |

ethyl 2-methyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-4-10-7(9)5(2)6(3)8/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNENWZWNOPCZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2033493 | |

| Record name | Ethyl-2-methyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2033493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-14-3 | |

| Record name | Ethyl 2-methylacetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methyl-3-oxobutanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-methylacetoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-methyl-3-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl-2-methyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2033493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-methylacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-METHYLACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE9WOZ20JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.